5-Oxo-1-(tetrahydro-furan-2-ylmethyl)-pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-1-(tetrahydro-furan-2-ylmethyl)-pyrrolidine-3-carboxylic acid: is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a tetrahydrofuran moiety and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as tetrahydrofuran and pyrrolidine derivatives.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production may involve:
Batch Processing: Utilizing large reactors for each step, ensuring high purity and yield.
Continuous Flow Chemistry: For more efficient and scalable production, continuous flow reactors can be used to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohol derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Ester and amide derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its unique structure.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents:
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of biochemical pathways, such as metabolic or signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Oxo-1-(tetrahydro-furan-2-ylmethyl)-pyrrolidine-2-carboxylic acid: Similar structure but different position of the carboxylic acid group.
5-Oxo-1-(tetrahydro-furan-2-ylmethyl)-pyrrolidine-4-carboxylic acid: Another positional isomer with distinct chemical properties.
Uniqueness
Structural Features: The specific positioning of the carboxylic acid group and the tetrahydrofuran moiety imparts unique chemical and biological properties.
Reactivity: Exhibits distinct reactivity patterns compared to its isomers, making it valuable in specific synthetic and research applications.
5-Oxo-1-(tetrahydro-furan-2-ylmethyl)-pyrrolidine-3-carboxylic acid in various fields, emphasizing its unique properties and potential applications
Properties
IUPAC Name |
5-oxo-1-(oxolan-2-ylmethyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c12-9-4-7(10(13)14)5-11(9)6-8-2-1-3-15-8/h7-8H,1-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNBZSAOCUXODB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CC(CC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.